![molecular formula C20H17Br3N2O B15081437 4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B15081437.png)
4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide is a complex organic compound with the molecular formula C20H17Br3N2O. This compound is notable for its unique structure, which includes a naphthylamino group and three bromine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the naphthylamino group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to achieve high purity. The exact methods can vary depending on the desired scale and purity requirements.
化学反応の分析
Types of Reactions
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atoms and naphthylamino group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(2,5-dichloroanilino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide
Uniqueness
What sets 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
特性
分子式 |
C20H17Br3N2O |
|---|---|
分子量 |
541.1 g/mol |
IUPAC名 |
4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H17Br3N2O/c1-13-6-8-15(9-7-13)18(26)25-19(20(21,22)23)24-17-11-10-14-4-2-3-5-16(14)12-17/h2-12,19,24H,1H3,(H,25,26) |
InChIキー |
NPKAIHNCNGCLAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B15081359.png)
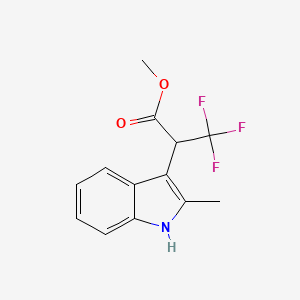
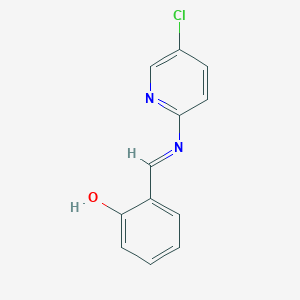

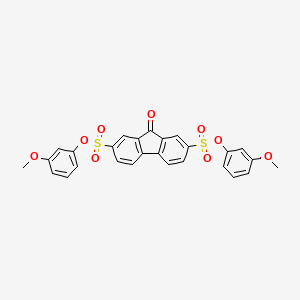

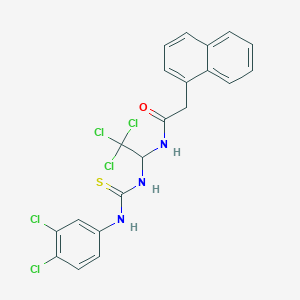
![Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15081400.png)
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)
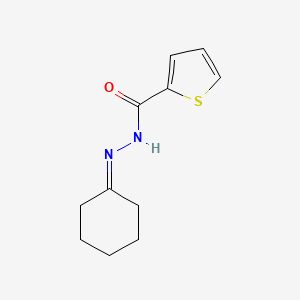
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
